molecular formula C2H2N2O3 B1296409 1,2,4-Oxadiazolidine-3,5-dione CAS No. 24603-68-7

1,2,4-Oxadiazolidine-3,5-dione

Cat. No.: B1296409
CAS No.: 24603-68-7
M. Wt: 102.05 g/mol
InChI Key: XDENVSFWQSKKLZ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazolidine-3,5-dione is a five-membered heterocyclic compound containing two oxygen atoms and one nitrogen atom within the ring, with two ketone groups at positions 3 and 5. First synthesized in 1959, this scaffold has garnered significant interest due to its versatility in medicinal and agricultural chemistry . Notable derivatives include quisqualic acid, a naturally occurring neuroexcitatory amino acid analog, and methazol, a pre-emergent herbicide introduced over 30 years ago . The compound also serves as a carboxylic acid bioisostere, enabling drug design modifications to improve pharmacokinetic properties . Synthetically, it is prepared via cyclization reactions involving isocyanates or isothiocyanates under controlled conditions .

Properties

IUPAC Name

1,2,4-oxadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDENVSFWQSKKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318604
Record name 1,2,4-oxadiazolidine-3,5-dione
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Molecular Weight

102.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24603-68-7
Record name 24603-68-7
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Record name 1,2,4-oxadiazolidine-3,5-dione
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Record name 1,2,4-oxadiazolidine-3,5-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazolidine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes. This method typically uses N,N′-dimethylacetamide as a solvent and proceeds through the formation of an intermediate O-acylamidoxime, which then cyclizes to form the desired oxadiazolidine ring .

Another method involves the reaction of nitriles with nitrile oxides. This 1,3-dipolar cycloaddition reaction is a classical approach for synthesizing 1,2,4-oxadiazoles and their derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

1,2,4-Oxadiazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxadiazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into other heterocyclic compounds. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other functional groups. Reagents such as halogens and alkylating agents are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,2,4-oxadiazole derivatives, while reduction can produce various amine-containing compounds.

Scientific Research Applications

Medicinal Applications

1. Antidiabetic Agents

1,2,4-Oxadiazolidine-3,5-dione derivatives have been identified as potential insulin secretagogues. They act on G protein-coupled receptors (GPR40), which are involved in insulin secretion. Research indicates that these compounds can enhance insulin secretion and help manage blood glucose levels in diabetic patients. For instance, a patent describes a specific oxadiazolidinedione compound that shows promise for treating both insulin-dependent and non-insulin-dependent diabetes mellitus by promoting insulin secretion and reducing postprandial hyperglycemia .

2. Anticancer Properties

The oxadiazolidine scaffold has been incorporated into compounds targeting various cancer types. The structural versatility of this compound allows for modifications that enhance anticancer activity. Studies have reported that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents .

3. Neurological Applications

Research has highlighted the role of this compound in the development of drugs for neurodegenerative diseases. Compounds derived from this scaffold have shown efficacy as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), which is implicated in conditions such as Alzheimer’s disease and schizophrenia .

Synthetic Methodologies

1. Room Temperature Synthesis

Recent advancements in synthetic methods have enabled the room temperature synthesis of 1,2,4-oxadiazoles from various organic precursors. This method not only simplifies the reaction conditions but also enhances yield and purity. For example, using tetrabutylammonium fluoride (TBAF) as a catalyst has proven effective in synthesizing oxadiazoles with high yields under mild conditions .

2. Cyclocondensation Reactions

The cyclocondensation of O-acylamidoximes into 1,2,4-oxadiazoles has been extensively studied. This reaction is facilitated by fluoride ions and can be performed at room temperature or with thermal activation to yield high product yields . Such methodologies are crucial for developing new derivatives with tailored biological activities.

Case Studies

Study Focus Findings
Vasilyev et al. (2023)Hydroarylation reactionsReported successful synthesis of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles using triflic acid as a catalyst .
Malkondu et al. (2023)Anion receptor designDeveloped non-light-emitting pyrene-substituted O-acylamidoxime that fluoresces upon fluoride binding .
Patent WO2007123225A1Antidiabetic agentsIdentified oxadiazolidinedione compounds as effective insulin secretagogues for diabetes management .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazolidine-3,5-dione and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes. Others may interact with cellular receptors, modulating signal transduction pathways to exert their effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

  • Bioisosteric Utility : 1,2,4-Oxadiazolidine-3,5-dione mimics carboxylic acids but showed reduced efficacy in ACSL inhibition compared to carboxylate counterparts, highlighting electronic and steric differences .
  • Sulfur vs.
  • Nitrogen Content : Triazolidine-diones (three nitrogens) exhibit distinct reactivity, forming tetracyclic products with carbon suboxide, unlike oxadiazolidine-diones .
Table 3: Activity Profiles
Compound Target/Application Activity/IC50 Reference
Methazol (Oxadiazolidine) Herbicide (pre-emergent) Effective at 1–2 kg/ha
Quisqualic Acid Glutamate receptors EC50 = 10–50 nM
Thiadiazolidine-dione 10a GSK-3β (Alzheimer’s) IC50 = 0.8 µM
Isothiazolidine dioxide 2 ACSL inhibition IC50 > 30 µM

Key Findings :

  • Agricultural Use : Methazol’s efficacy as a herbicide stems from its stability and selective action on weed germination .
  • Neuroactivity : Quisqualic acid’s glutamate-like structure enables potent CNS effects, though toxicity limits therapeutic use .
  • Therapeutic Potential: Thiadiazolidine-diones with acryloyl groups show promise in Alzheimer’s treatment via covalent GSK-3β inhibition .

Biological Activity

1,2,4-Oxadiazolidine-3,5-dione is a heterocyclic compound with significant biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biochemical properties, molecular mechanisms, and therapeutic potentials, supported by relevant research findings and case studies.

Overview of this compound

This compound has the molecular formula C₂H₂N₂O₃ and features a five-membered ring containing two nitrogen atoms and one oxygen atom alongside two carbonyl groups. Its unique structure allows for diverse chemical reactivity and biological interactions.

Interactions with Biomolecules:
this compound interacts with various enzymes and proteins. It has been shown to form derivatives through reactions with amidoximes and carboxylic acids, leading to the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Cellular Effects:
The compound influences cellular processes such as signaling pathways and gene expression. It can modulate metabolic activities within cells, which may lead to alterations in cell behavior and physiology.

Molecular Mechanisms:
The compound's mechanism of action involves binding to specific enzymes or regulatory proteins. This can result in either inhibition or activation of enzymatic activity. Additionally, it may impact gene expression by interacting with transcription factors.

Pharmacological Applications

  • Antimicrobial Activity:
    Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain synthesized derivatives have shown effectiveness against various bacterial strains .
  • Neuroprotective Effects:
    A study reported the synthesis of N-alkyl-1,2,4-oxadiazolidine-3,5-diones which demonstrated neuroprotective effects in cell-based assays. These compounds were evaluated for their potential in treating neurodegenerative diseases .
  • Anti-inflammatory Properties:
    The compound has been investigated for its anti-inflammatory effects. Some derivatives have been identified as potential inhibitors of phospholipase A2 enzymes involved in inflammatory processes .

Synthesis and Evaluation of Bioactive Derivatives

A systematic study was conducted to synthesize novel bioactive derivatives of this compound. The synthesized compounds were evaluated for their biological activities across various assays:

CompoundActivityReference
N-Alkyl-1,2,4-Oxadiazolidine-3,5-dioneNeuroprotective
3-(4-Nitrophenyl)-1,2,4-OxadiazoleAntimicrobial
1-(Phenyl)-1H-1,2,4-OxadiazoleAnti-inflammatory

These studies highlight the versatility of this compound as a scaffold for drug development.

The compound exhibits multiple mechanisms that contribute to its biological activity:

  • Enzyme Inhibition: Certain derivatives act as enzyme inhibitors that block pathways involved in disease progression.
  • Signal Modulation: Interactions with cellular receptors can modulate signal transduction pathways.

Q & A

Q. What established synthetic methodologies are available for 1,2,4-Oxadiazolidine-3,5-dione?

The most direct synthesis involves cyclization reactions using urea derivatives or isocyanates. For example, Patrice et al. developed a two-step method starting from ethyl carbamate and oxalyl chloride, yielding this compound with >80% purity after recrystallization. Key steps include controlled anhydrous conditions and low-temperature intermediates stabilization . Alternative routes may involve condensation of hydroxylamine derivatives with carbonyl precursors, though yields vary based on substituent steric effects.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the heterocyclic structure, with characteristic deshielded carbonyl signals (δ ~160-170 ppm in 13^{13}C).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (102.05 g/mol) and fragmentation patterns.
  • X-ray Diffraction : Single-crystal studies resolve bond angles and planarity of the oxadiazolidine ring .
  • FT-IR : Strong absorptions at 1750–1850 cm1^{-1} (C=O stretching) and 3200–3400 cm1^{-1} (N-H, if present) .

Q. How does hydrolytic stability impact experimental handling of this compound?

The compound is sensitive to moisture, with hydrolysis leading to ring-opening into urea derivatives. Storage under inert atmospheres (argon) at −20°C in anhydrous solvents (e.g., DMF or THF) is recommended. Kinetic studies show decomposition rates increase at pH > 7, necessitating neutral or mildly acidic reaction conditions .

Advanced Research Questions

Q. What computational insights exist into the electronic structure and reactivity of this compound?

Density functional theory (DFT) calculations reveal a planar oxadiazolidine ring with delocalized π-electrons across the C=O and N–O groups. The LUMO is localized on the carbonyl carbons, making the compound electrophilic at these positions. Transition-state modeling predicts regioselective nucleophilic attacks at C3 or C5, depending on substituent effects . Comparative studies with 1,2,4-thiadiazolidine-3,5-dione analogs show lower energy barriers for ring-opening in oxadiazolidines due to weaker N–O vs. N–S bonds .

Q. Can this compound derivatives act as sulfurizing reagents in oligonucleotide synthesis?

While not directly reported, structurally related 1,2,4-dithiazolidine-3,5-diones (e.g., DtsNH) are effective in phosphorothioate DNA synthesis by transferring sulfur to phosphite triesters . Theoretical comparisons suggest oxadiazolidine-diones could exhibit similar reactivity if modified with thiol groups. Experimental validation would require testing sulfur-transfer efficiency under automated DNA synthesis conditions (e.g., acetonitrile solvent, 0.1 M reagent concentration) .

Q. How are this compound derivatives applied in bioconjugation chemistry?

Analogous triazolidine-diones (e.g., PTAD) are used as click reagents for tyrosine-selective protein labeling. Oxadiazolidine-diones could mimic this reactivity via [4+2] cycloaddition with electron-rich aromatic residues. For example, introducing electron-withdrawing substituents (e.g., nitro groups) may enhance dienophile activity, enabling covalent bonding under mild conditions (pH 7.4, 25°C) .

Q. What strategies address contradictory data in catalytic applications of this compound?

Discrepancies in catalytic efficiency (e.g., enantioselectivity in asymmetric synthesis) often arise from solvent polarity or counterion effects. Systematic screening using a Design of Experiments (DoE) approach is recommended. For instance, ionic liquids (e.g., [BMIM][BF4_4]) may stabilize transition states better than aprotic solvents, improving yield and selectivity .

Methodological Recommendations

  • Reaction Optimization : Use kinetic profiling (e.g., in situ IR) to monitor ring-opening/closure equilibria during synthesis .
  • Data Validation : Cross-reference computational predictions (DFT) with experimental spectroscopic data to resolve structural ambiguities .
  • Comparative Studies : Benchmark oxadiazolidine-dione reactivity against thiadiazolidine or triazolidine analogs to identify unique applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Oxadiazolidine-3,5-dione
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